molecular formula C10H9BrN4S B12155806 2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 33174-93-5

2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline

Cat. No.: B12155806
CAS No.: 33174-93-5
M. Wt: 297.18 g/mol
InChI Key: KBPPJJJWOGWJHT-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves the reaction of 2-bromo-4-methylaniline with a thiazole derivative under specific conditions. One common method includes the use of palladium-catalyzed selective amination, where 2-bromo-4-methylaniline reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and thiazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific combination of a brominated aniline and a thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

33174-93-5

Molecular Formula

C10H9BrN4S

Molecular Weight

297.18 g/mol

IUPAC Name

5-[(2-bromophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN4S/c1-6-9(16-10(12)13-6)15-14-8-5-3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)

InChI Key

KBPPJJJWOGWJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC=CC=C2Br

Origin of Product

United States

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